molecular formula C17H27ClN2O2 B13764955 N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride CAS No. 77985-28-5

N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride

Cat. No.: B13764955
CAS No.: 77985-28-5
M. Wt: 326.9 g/mol
InChI Key: AYKLEDWGNCRCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its mesityl ester group and piperidinoethyl moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride typically involves the reaction of mesityl chloride with N-(2-piperidinoethyl)carbamic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The mesityl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride involves its interaction with specific molecular targets. The piperidinoethyl moiety may interact with receptors or enzymes, modulating their activity. The mesityl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Piperidinoethyl)carbamic acid, phenyl ester, hydrochloride
  • N-(2-Piperidinoethyl)carbamic acid, benzyl ester, hydrochloride

Uniqueness

N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride is unique due to its mesityl ester group, which imparts distinct chemical properties compared to other similar compounds

Properties

CAS No.

77985-28-5

Molecular Formula

C17H27ClN2O2

Molecular Weight

326.9 g/mol

IUPAC Name

(2,4,6-trimethylphenyl) N-(2-piperidin-1-ium-1-ylethyl)carbamate;chloride

InChI

InChI=1S/C17H26N2O2.ClH/c1-13-11-14(2)16(15(3)12-13)21-17(20)18-7-10-19-8-5-4-6-9-19;/h11-12H,4-10H2,1-3H3,(H,18,20);1H

InChI Key

AYKLEDWGNCRCFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC(=O)NCC[NH+]2CCCCC2)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.